3-bromo-N-pyrrolidin-3-yl-benzamide
Descripción
3-Bromo-N-pyrrolidin-3-yl-benzamide is a benzamide derivative characterized by a pyrrolidine ring substituted at the 3-position of the benzamide core. The bromine atom at the 3-position of the aromatic ring contributes to its electronic and steric properties, making it a candidate for pharmacological studies, particularly in neurotransmitter modulation (e.g., serotonin reuptake inhibition) . Its molecular formula is C₁₁H₁₃BrN₂O, with a molecular weight of 285.14 g/mol.
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
3-bromo-N-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)11(15)14-10-4-5-13-7-10/h1-3,6,10,13H,4-5,7H2,(H,14,15) |
Clave InChI |
CZPCRXDUPVHYFW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1NC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 35, )
- Structure : Contains a bromine at the 4-position and fluorine at the 3-position of the benzamide core, coupled with a 6-methylpyridinyl substituent.
- Molecular Weight : 310 g/mol (GC-MS data) .
- Key Differences: The pyridinyl group enhances π-π stacking interactions compared to the pyrrolidine group in the target compound.
- Activity: Not explicitly reported, but structural analogs are often explored for kinase inhibition or CNS targets.
3-Bromo-5-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 36, )
- Structure : Bromine at 3-position, fluorine at 5-position, and pyridinyl substituent.
- Molecular Weight : Similar to Compound 35 (~310 g/mol) .
- Key Differences :
- Halogen positioning affects steric bulk and electronic distribution. Fluorine at the 5-position may reduce metabolic stability compared to the target compound’s unsubstituted positions.
Pyrrolidine-Modified Benzamides
N-[(3S)-Pyrrolidin-3-yl] Benzamide Derivatives ()
- Structure : Pyrrolidine ring with stereospecific (3S) configuration.
- QSAR Insights :
- Substituents at the R2 position significantly influence serotonin reuptake inhibition. For example:
- 2-Me, 3-Cl at R2 enhances activity (logP ~3.2, molar refractivity ~80).
- 2-i-Propyl at R2 reduces activity due to steric hindrance .
- Comparison with Target Compound :
- The absence of bulky R2 substituents in 3-bromo-N-pyrrolidin-3-yl-benzamide may favor membrane permeability but reduce target specificity.
Halogenated and Heterocyclic Analogs
3-Bromo-N-[4-[(2-Pyridin-3-yl-1-Piperidyl)Sulfonyl]Phenyl]Benzamide ()
- Structure : Incorporates a sulfonyl-piperidine-pyridine moiety.
- Key Differences :
- The sulfonyl group increases hydrophilicity (logP ~1.5 vs. ~2.8 for the target compound).
- Piperidine-pyridine substituents may enhance binding to receptors with polar pockets.
4-(3-(Trifluoromethyl)-3H-Diazirin-3-yl)Benzamide ()
- Structure : Trifluoromethyl-diazirine group at the 4-position.
- Molecular Weight : 245.16 g/mol.
- Key Differences :
- The diazirine group enables photoaffinity labeling, a tool absent in the target compound.
- Trifluoromethyl enhances metabolic stability but reduces solubility.
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (Br, F) : Enhance binding to electron-rich targets (e.g., kinases) but may reduce solubility .
- Pyrrolidine vs. Pyridine : Pyrrolidine offers conformational flexibility, while pyridine improves aromatic stacking .
- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., i-Propyl) hinder activity despite favorable logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
